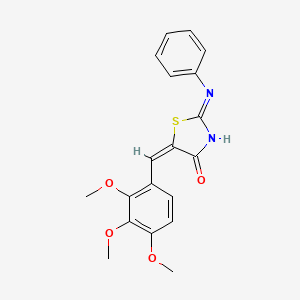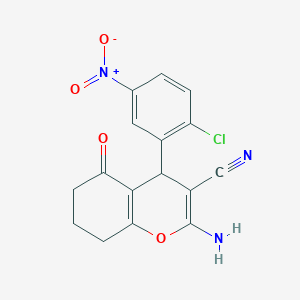![molecular formula C22H22INO4S2 B11665717 (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665717.png)
(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an iodinated benzylidene group, and various ether and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thiourea derivative with an α-halo ester under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone and an aldehyde derivative.
Etherification and Iodination: The final steps involve etherification reactions to introduce the ethoxy and methoxy groups, followed by iodination to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Sodium azide, DMF, and heating.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism of action of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through:
Binding to Enzymes: The thiazolidinone ring may interact with enzyme active sites, potentially inhibiting their activity.
Receptor Interaction: The benzylidene and ether groups may interact with specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
特性
分子式 |
C22H22INO4S2 |
|---|---|
分子量 |
555.5 g/mol |
IUPAC名 |
(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22INO4S2/c1-4-24-21(25)19(30-22(24)29)13-15-11-17(23)20(18(12-15)26-3)28-9-8-27-16-7-5-6-14(2)10-16/h5-7,10-13H,4,8-9H2,1-3H3/b19-13- |
InChIキー |
JWDSFJKVTHFPOI-UYRXBGFRSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=CC(=C3)C)OC)/SC1=S |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC(=C3)C)OC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665635.png)
![(3Z)-1-[(dibutylamino)methyl]-3-(naphthalen-2-ylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B11665636.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11665639.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665640.png)

![4-(2-chlorobenzyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]piperazin-1-amine](/img/structure/B11665666.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665671.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665682.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665694.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665695.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide](/img/structure/B11665702.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11665703.png)
![(5Z)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11665708.png)
